molecular formula C11H10FN3O3 B13966925 Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate

Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B13966925
M. Wt: 251.21 g/mol
InChI Key: XWNHVSQAISKTFL-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is of significant interest due to its unique chemical structure, which includes a fluoropyridine moiety and a pyrazole ring. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the combination of a fluoropyridine moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H10FN3O3

Molecular Weight

251.21 g/mol

IUPAC Name

ethyl 2-(2-fluoropyridin-3-yl)-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C11H10FN3O3/c1-2-18-11(17)7-6-9(16)15(14-7)8-4-3-5-13-10(8)12/h3-6,14H,2H2,1H3

InChI Key

XWNHVSQAISKTFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C2=C(N=CC=C2)F

Origin of Product

United States

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